molecular formula C8H8N2O B13932252 Pyridine, 4-(4,5-dihydro-2-oxazolyl)- CAS No. 54120-68-2

Pyridine, 4-(4,5-dihydro-2-oxazolyl)-

Cat. No.: B13932252
CAS No.: 54120-68-2
M. Wt: 148.16 g/mol
InChI Key: RUWXYKQDMLEAPE-UHFFFAOYSA-N
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Description

Historical Development and Significance of Dihydrooxazole Moieties in Ligand Design

The journey of dihydrooxazole moieties in ligand design is a significant chapter in the history of asymmetric catalysis. Oxazoline-containing ligands, including the pyridine-oxazoline type, were conceptualized and synthesized even before some of the more widely recognized ligand classes such as bisoxazoline and phosphine-oxazoline ligands. rsc.orgresearchgate.net Despite their early appearance, the full potential and unique properties of pyridine-oxazoline ligands have only been more recently appreciated and exploited. rsc.orgresearchgate.net

The initial development of these ligands was driven by the need for effective chiral controllers in metal-catalyzed reactions. The dihydrooxazole ring, being readily synthesized from chiral amino alcohols, provided a straightforward entry into a diverse range of chiral ligand scaffolds. acs.org This accessibility has been a key factor in their widespread adoption and continuous development. The significance of dihydrooxazole moieties lies in their ability to create a rigid and sterically defined environment around a metal center, which is crucial for inducing asymmetry in the products of a catalytic reaction.

Overview of Pyridine-Oxazoline Ligand Families

The versatility of the pyridine-oxazoline framework has led to the development of several distinct families of ligands, each tailored for specific catalytic applications. These families can be broadly categorized based on the nature of the linkage between the pyridine (B92270) and oxazoline (B21484) rings and the number of oxazoline units.

One of the most prominent families is the PyBOX (pyridine-bis(oxazoline)) ligands. cambridgenetwork.co.uk In these ligands, a central pyridine ring is flanked by two chiral oxazoline rings, creating a C2-symmetrical, tridentate "pincer-type" ligand. cambridgenetwork.co.uk This arrangement allows for strong coordination with a variety of metals, including d- and f-transition metals as well as alkaline earth metals. cambridgenetwork.co.uk The PyBOX framework has proven to be highly effective in a multitude of enantioselective transformations. cambridgenetwork.co.ukacs.org

Another significant family is the simple PyOx ligands, which, like Pyridine, 4-(4,5-dihydro-2-oxazolyl)-, feature a single oxazoline ring attached to a pyridine core. These bidentate ligands have seen a resurgence in interest due to their success in a variety of challenging asymmetric reactions. rsc.org Variations within this family include modifications to the substituents on both the pyridine and oxazoline rings, allowing for fine-tuning of the ligand's properties. acs.org

The PHOX (phosphinooxazoline) ligands represent a hybrid design, incorporating a phosphine (B1218219) donor along with the oxazoline moiety. While not strictly pyridine-oxazolines, they are an important related class that highlights the modularity of oxazoline-based ligand design. acs.org

Ligand FamilyDescriptionCoordination ModeCommon Metals
PyBOX A central pyridine ring with two flanking oxazoline rings.Tridentate (N,N,N)Fe, Ru, Ir, Zn
PyOx A single pyridine ring linked to a single oxazoline ring.Bidentate (N,N)Pd, Ru, Cu
PHOX An oxazoline ring linked to a phosphine donor.Bidentate (N,P)Pd, Ir, Rh

Structural Basis for Reactivity and Stereocontrol in Pyridine-Oxazoline Systems

The remarkable ability of pyridine-oxazoline ligands to control the stereochemical outcome of a reaction is deeply rooted in their three-dimensional structure upon coordination to a metal center. The chiral centers on the oxazoline ring, typically at the 4- and/or 5-positions, are positioned in close proximity to the catalytic site. cambridgenetwork.co.uk This proximity allows the bulky substituents on the oxazoline ring to effectively shield one face of the coordinated substrate, thereby directing the approach of the reactant to the other, less hindered face. This steric blocking is a primary mechanism for enantioselective control. cambridgenetwork.co.uk

Upon coordination, the oxazoline rings generate stereogenic centers near the metal, which directly influences the enantioselective process. cambridgenetwork.co.uk The rigidity of the ligand-metal complex is also a critical factor. The chelation of the pyridine and oxazoline nitrogen atoms to the metal creates a conformationally restricted environment, which helps to maintain a well-defined chiral pocket around the active site throughout the catalytic cycle.

Furthermore, the electronic properties of the pyridine-oxazoline ligand can be modulated to influence the reactivity of the metal center. Electron-donating or electron-withdrawing groups on the pyridine ring can alter the electron density at the metal, thereby tuning its catalytic activity. researchgate.net The unsymmetrical nature of the pyridine and oxazoline donors can also lead to a differentiated trans-influence, which can have significant consequences for the stereochemical course of the reaction. nih.gov In some cases, the pyridine-oxazoline ligand itself can be redox-active, participating directly in the electron transfer processes of the catalytic cycle and stabilizing reactive intermediates. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54120-68-2

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-pyridin-4-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C8H8N2O/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-4H,5-6H2

InChI Key

RUWXYKQDMLEAPE-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)C2=CC=NC=C2

Origin of Product

United States

Synthetic Methodologies for Pyridine Oxazoline Scaffolds

Classical and Contemporary Synthetic Routes to 4,5-Dihydro-2-oxazolylpyridine Derivatives

The construction of the core 4,5-dihydro-2-oxazolylpyridine structure can be accomplished through several reliable synthetic pathways. These methods often begin with readily available pyridine (B92270) derivatives and utilize cyclization reactions to form the characteristic oxazoline (B21484) ring.

A foundational method for synthesizing pyridine-oxazoline compounds involves a two-step process starting from cyanopyridine derivatives. rsc.org This reaction sequence first involves the formation of a pyridine carboximidate intermediate through the methanolysis of the cyanopyridine. This intermediate is then subjected to an acid-catalyzed condensation reaction with an appropriate amino alcohol to yield the final pyridine-oxazoline product. rsc.org While this method is experimentally straightforward, achieving reliable and reproducible yields can sometimes be challenging, which has prompted the development of alternative synthetic routes. rsc.org

To address the challenges of scalability and reproducibility, flow chemistry has emerged as a powerful tool for the synthesis of PyOx ligands. rsc.orgrsc.org Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. rsc.orgresearchgate.netresearchgate.net This methodology facilitates the production of PyOx ligands on a scale of hundreds of milligrams per hour, making it a highly efficient route for generating these valuable compounds for broader applications in catalysis. rsc.orgrsc.org Autonomous self-optimizing flow systems have been developed to rapidly identify the optimal reaction conditions, further enhancing the efficiency of this synthetic approach. rsc.orgrsc.org

Pyridine-oxazoline derivatives are commonly synthesized through multi-step procedures that begin with inexpensive and commercially available starting materials. A frequent starting point is the use of picolinic acid or its derivatives, which can be converted to the desired PyOx structure. rsc.org Another common precursor is 2,6-pyridinedicarbonitrile, which can react with chiral amino alcohols in the presence of a catalyst, such as zinc trifluoromethanesulfonate, to yield the corresponding bis(oxazoline)pyridine (PyBox) ligands. nih.gov These multi-step syntheses provide a versatile platform for introducing a wide range of substituents onto both the pyridine and oxazoline rings. researchgate.netresearchgate.net

Table 1: Selected Multi-step Synthesis of Pyridine-Oxazoline Derivatives

Starting MaterialKey ReagentsProductYield
2,6-Pyridinedicarbonitrile(R)-2-amino-4-phenylbutan-1-ol, Zinc trifluoromethanesulfonate2,6-Bis[(4R)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine81-83%
Chelidonic acidVarious (multi-step flow sequence)Series of PyBox ligandsNot specified

The introduction of substituents on the oxazoline ring, such as at the 4-position, is readily achieved by selecting the appropriate amino alcohol precursor. For example, the synthesis of 4,4-dimethyl substituted pyridine-oxazolines would employ a 2-amino-2-methyl-1-propanol (B13486) derivative in the condensation step. This modularity allows for the fine-tuning of the steric and electronic properties of the resulting ligand, which is crucial for optimizing its performance in asymmetric catalysis.

Enantioselective Synthesis of Chiral Pyridine-Oxazoline Ligands

The primary application of pyridine-oxazoline compounds is as chiral ligands in enantioselective catalysis. Therefore, their synthesis in an enantiomerically pure form is of paramount importance. rsc.orgbldpharm.com

The most common and effective strategy for producing enantiopure pyridine-oxazoline ligands is to utilize chiral amino alcohols as starting materials. bldpharm.comwikipedia.org These amino alcohols are often derived from the reduction of readily available and optically pure amino acids. nih.gov For instance, the reduction of L-homophenylalanine yields (S)-2-amino-4-phenylbutan-1-ol, which can then be condensed with a pyridine derivative to form the corresponding chiral PyOx ligand. nih.gov This approach ensures that the chirality of the amino alcohol is directly transferred to the final ligand, providing a reliable method for accessing a wide array of enantiomerically pure PyOx ligands for use in asymmetric transformations. rsc.orgnih.gov

Table 2: Examples of Chiral Amino Alcohols Used in PyOx Synthesis

Chiral Amino AlcoholCorresponding Amino AcidResulting Ligand Type
(S)-2-Amino-4-phenylbutan-1-olL-Homophenylalanine(S)-CH₂CH₂Ph-PyOx
ValinolValineChiral PyBox
L-tert-LeucinolL-tert-Leucine(S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

Resolution Strategies for Racemic Mixtures

The synthesis of chiral compounds from achiral starting materials typically results in a racemic mixture, which is a 50:50 mixture of two enantiomers. libretexts.orglibretexts.org Enantiomers possess identical physical properties such as melting point, boiling point, and solubility, making their separation by common laboratory techniques like distillation or crystallization exceptionally difficult. libretexts.orgpharmaguideline.com The process of separating these enantiomers from a racemate is known as resolution. pharmaguideline.com

A primary and widely used strategy for the resolution of racemic mixtures involves converting the enantiomers into diastereomers. libretexts.org Diastereomers, unlike enantiomers, have different physical properties, which allows for their separation. libretexts.orglibretexts.org For racemic pyridine-oxazoline compounds, which are basic, this is typically achieved by reacting the mixture with an enantiomerically pure chiral acid. pharmaguideline.com Commonly used resolving agents for bases include chiral acids such as (+)-tartaric acid, (-)-malic acid, or (-)-mandelic acid. libretexts.orgpharmaguideline.com

The reaction of the racemic base (a mixture of R- and S-pyridine-oxazoline) with a pure chiral acid (e.g., R-acid) results in the formation of a mixture of two diastereomeric salts: (R-base, R-acid) and (S-base, R-acid). pharmaguideline.com These diastereomeric salts can then be separated based on their differing solubilities through a process called fractional crystallization. libretexts.org Once the diastereomeric salts are separated, the individual, enantiomerically pure pyridine-oxazoline can be regenerated by treatment with a base to remove the chiral acid. pharmaguideline.com

Another powerful technique for resolution is enzymatic resolution. This method was demonstrated in the synthesis of stereodefined 2-(azidophenyl)oxazolines, where pig liver esterase (PLE) was used for the enantioselective hydrolysis of a racemic azidoacetate, a precursor to the final oxazoline product. nih.gov

Resolution StrategyPrincipleApplication Example
Chemical Resolution Reaction of the racemic mixture with a single enantiomer of a chiral resolving agent to form diastereomers.Reacting a racemic pyridine-oxazoline with a chiral acid like (+)-tartaric acid to form diastereomeric salts that can be separated by fractional crystallization. libretexts.orgpharmaguideline.com
Enzymatic Resolution Use of an enzyme to selectively react with one enantiomer in the racemic mixture.Enantioselective hydrolysis of a racemic acetate (B1210297) precursor using an esterase to yield an enantioenriched azidoalcohol for oxazoline synthesis. nih.gov

Functionalization Strategies for Pyridine-Oxazoline Skeletons

Functionalization of the core pyridine-oxazoline structure is crucial for tuning its chemical and physical properties, particularly when these molecules are used as chiral ligands in asymmetric catalysis. researchgate.netrsc.org Strategies have been developed to modify both the pyridine and the oxazoline rings, allowing for the synthesis of a diverse library of ligands with tailored steric and electronic characteristics. acs.org

Late-Stage Functionalization via C-H Bond Activation

Late-stage functionalization (LSF) has emerged as a powerful strategy for modifying complex molecules like pyridine-oxazolines at a late stage of the synthesis. nih.govunimi.it This approach allows for the direct conversion of C-H bonds into new functional groups, bypassing the need for de novo synthesis or pre-installed functional handles. unimi.it For pyridine rings, which are present in numerous pharmaceuticals, LSF is particularly valuable for creating analogues and exploring structure-activity relationships. nih.govresearchgate.net

The methods for C-H functionalization of pyridines and related azines can be broadly categorized into radical addition processes, metal-catalyzed C-H activation, and transformations that proceed through dearomatized intermediates. nih.govnih.gov A notable strategy involves a redox-neutral dearomatization-rearomatization pathway using oxazino pyridine intermediates. researchgate.net This method demonstrates switchable regioselectivity; under standard conditions, it can lead to meta-C-H functionalization, but by simply changing to acidic conditions, it can achieve highly para-selective functionalization. researchgate.net This pH-dependent reactivity allows for controlled, site-selective introduction of alkyl and aryl groups. researchgate.net These catalyst-free methods have been successfully applied to the late-stage modification of drug molecules containing a pyridine moiety. researchgate.net

Functionalization StrategyRegioselectivityKey Feature
Radical Addition (Minisci-type) Prefers electron-deficient positions (C2, C4). unimi.itInvolves the addition of a nucleophilic radical to a protonated pyridine ring. unimi.it
Metal-Catalyzed C-H Activation Often directed by a functional group, enabling functionalization at various positions. nih.govUtilizes transition metals like Palladium, Rhodium, or Iridium to activate specific C-H bonds. nih.gov
Dearomatization-Rearomatization pH-dependent; allows for switching between meta and para selectivity. researchgate.netProceeds through an oxazino pyridine intermediate, enabling catalyst-free functionalization. researchgate.net

Introduction of Diverse Substituents on Pyridine and Oxazoline Rings

The introduction of a wide array of substituents on both the pyridine and oxazoline rings is fundamental to the development of pyridine-oxazoline (PyOX) ligands for asymmetric catalysis. researchgate.netrsc.org The steric and electronic properties of the substituents on the ligand directly influence the activity and enantioselectivity of the metal catalyst. acs.orgnih.gov

On the oxazoline ring , the substituent at the C4 position is typically derived from a chiral amino alcohol and is crucial for creating the chiral environment. nih.gov Varying this group (e.g., from isopropyl to phenyl or tert-butyl) significantly alters the steric hindrance around the metal center, which in turn controls the stereochemical outcome of the catalyzed reaction. researchgate.net

On the pyridine ring , substituents can be introduced to modulate the electronic properties of the ligand. researchgate.net For instance, installing electron-donating groups (like methoxy) or electron-withdrawing groups (like trifluoromethyl) on the pyridine backbone can fine-tune the Lewis acidity of the coordinated metal center. researchgate.netnih.gov Research has shown that electron-donating substituents at the 3 and 5 positions of the pyridine ring can be critical for achieving high conversion and enantiomeric excess in certain reactions. researchgate.net Specific examples include the synthesis of novel chiral pyridine-containing oxazoline derivatives bearing fluorine and perfluoromethyl groups, which were characterized by spectral and X-ray diffraction methods. nih.gov

Compound/Ligand ClassSubstituent(s) IntroducedRing ModifiedPurpose/Effect
Fluorinated Pyridine-OxazolinesFluorine, TrifluoromethylPyridineTo create novel ligands with unique electronic properties for metal catalysis. nih.gov
3,5-Disubstituted PyOX LigandsMethoxy groupsPyridineElectron-donating groups found to be critical for high conversion and enantioselectivity. researchgate.net
Indane-fused PyOX LigandIndane moietyOxazolineFused-ring system provides steric bulk and conformational rigidity, improving enantioselectivity in certain reactions. researchgate.net
para-Alkylated/Arylated PyridinesVarious alkyl and aryl groupsPyridineIntroduced via C-H activation under acidic conditions for late-stage modification. researchgate.net

Coordination Chemistry and Metal Complexation of Pyridine Oxazoline Ligands

Ligand Design Principles and Denticity

Pyridine-oxazoline ligands are a class of hybrid ligands that were developed prior to the more widely known bisoxazoline and phosphine-oxazoline ligands. researchgate.netrsc.org Their unique properties, however, have only been more recently appreciated, leading to a resurgence in their use in asymmetric catalysis. researchgate.netrsc.org The fundamental design of these ligands involves a pyridine (B92270) ring linked at the 2-position to an oxazoline (B21484) ring. This arrangement allows for versatile coordination to a metal center.

The denticity of pyridine-oxazoline ligands is typically bidentate, coordinating through the nitrogen atom of the pyridine ring and the nitrogen atom of the oxazoline ring. nih.gov However, variations of the ligand structure, such as the introduction of additional donor groups, can lead to tridentate coordination. For instance, chiral pyridine-2,6-bisoxazolines (pybox) are well-known tridentate ligands that form stable complexes with a range of metals. acs.orgnih.gov

A key feature of the pyridine-oxazoline ligand framework is the inherent asymmetry when a chiral center is incorporated into the oxazoline ring, typically at the 4-position. This chirality is in close proximity to the metal's coordination sphere, enabling effective stereochemical control in catalytic reactions. acs.org The electronic properties of the ligand can be readily modified by introducing substituents on either the pyridine or the oxazoline ring. For example, electron-donating groups on the pyridine ring can enhance the electron density at the metal center, which can be crucial for both catalytic activity and enantioselectivity. researchgate.net The "push-pull" electronic effect created by the combination of the π-accepting pyridine and the σ-donating oxazoline influences the stability and reactivity of the resulting metal complexes. nih.gov

Formation of Transition Metal Complexes

Pyridine-oxazoline ligands form well-defined complexes with a variety of transition metals. The formation of these complexes typically involves the reaction of the free ligand with a suitable metal salt in an appropriate solvent.

Palladium complexes of pyridine-oxazoline and related bis(oxazoline) (BOX) ligands are of significant interest, particularly for their applications in asymmetric catalysis. The synthesis of these complexes generally involves the reaction of a palladium(II) salt, such as palladium(II) chloride (PdCl₂) or palladium(II) acetate (B1210297) (Pd(OAc)₂), with the ligand. acs.org

For example, neutral palladium(II) complexes of the type (BOX)PdCl₂ can be prepared by reacting a C₂-symmetric bis(oxazoline) ligand with a palladium precursor. acs.org While not a pyridine-oxazoline in the strictest sense, the principles of complex formation are analogous. The coordination of the bidentate ligand to the palladium center results in a square planar geometry, which is common for Pd(II) complexes.

LigandPalladium PrecursorResulting Complex TypeReference
Bis(oxazoline) (BOX)PdCl₂(BOX)PdCl₂ acs.org
Bis(oxazoline) (BOX)Pd(Me)Cl(cod)(BOX)Pd(Me)Cl acs.org
Pyridyl spiro-oxazolinePd(II) saltsStable Pd(II) complexes researchgate.net

This table is interactive and can be sorted by clicking on the column headers.

The structural analysis of these complexes, often determined by X-ray crystallography, confirms the coordination of the oxazoline nitrogen atoms to the palladium center. The specific geometry and bond lengths can be influenced by the substituents on the oxazoline rings and the nature of the other ligands bound to the palladium. acs.org

Nickel complexes featuring pyridine-oxazoline ligands have been synthesized and characterized, revealing interesting electronic properties and catalytic activities. The formation of these complexes typically involves the reaction of a nickel(II) salt, such as [NiCl₂(DME)] (where DME is 1,2-dimethoxyethane), with the pyridine-oxazoline ligand in a suitable solvent like dichloromethane. rsc.orgrsc.org

The reaction of 2,6-bis(isopropylaminomethyl)pyridine with NiCl₂ in THF, for instance, yields a neutral complex with a trigonal bipyramidal geometry at the Ni(II) center. researchgate.net The pyridine-oxazoline ligand in these complexes acts as a strong σ-donor and a π-acceptor, which helps to stabilize open-shell organometallic intermediates that are often invoked in radical reaction pathways. nih.gov

Single-crystal X-ray diffraction studies of nickel complexes with pyridine-oxazoline ligands have confirmed their molecular structures. For example, the treatment of (tBu-pyrox)Ni(Ns)₂ with potassium graphite (B72142) in the presence of 18-crown-6 (B118740) results in the formation of [K⁺(crown)][(tBu-pyrox)Ni(Ns)₂]⁻, where the pyridine-oxazoline ligand is shown to be redox-active. nih.gov

LigandNickel PrecursorResulting ComplexCoordination GeometryReference
2,6-bis(isopropylaminomethyl)pyridineNiCl₂[Ni(L)Cl₂]Trigonal bipyramidal researchgate.net
2-acylmethyl-2-oxazolineNiBr₂·3H₂ONi(κ²-N,O-L)₂Distorted seesaw rsc.org
Pyridine-phosphonite[NiCl₂(DME)][Ni(L)Cl₂]Square planar rsc.org

This table is interactive and can be sorted by clicking on the column headers.

Ruthenium complexes incorporating pyridine-oxazoline and related nitrogen-based ligands have been synthesized and explored for their catalytic applications. The synthesis of these complexes often involves the reaction of a ruthenium precursor, such as Ru(PPh₃)₃Cl₂ or [Ru(η⁶-p-cymene)(μ-Cl)Cl]₂, with the desired ligand. rsc.org

For instance, novel air-stable ruthenium(II) complexes bearing tridentate ligands derived from click chemistry have been prepared by heating the Ru(PPh₃)₃Cl₂ precursor with the ligand in toluene (B28343) under reflux. rsc.org Similarly, ruthenium bis(β-diketonato) complexes with pyridine-imidazole ligands have been prepared at both the Ru(II) and Ru(III) oxidation states. These complexes exhibit a distorted octahedral geometry. nih.gov

The characterization of these ruthenium complexes is typically carried out using NMR, FT-IR, and high-resolution ESI spectroscopy, with single-crystal X-ray diffraction being used to determine the precise molecular structure when suitable crystals are obtained. rsc.org

Ligand TypeRuthenium PrecursorReaction ConditionsResulting Complex TypeReference
Tridentate NNN click-basedRu(PPh₃)₃Cl₂Toluene, refluxRu(II) complex rsc.org
Pyridine-imidazoleRu(acac)₂(MeCN)₂Not specifiedRu(II) and Ru(III) complexes nih.gov
2,6-(diphenylazo)pyridineRuCl₃Not specifiedRu(II) complexes semanticscholar.org

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A series of cobalt complexes supported by pyridine-oxazoline (Pyox) and quinoline-oxazoline (Quox) ligands have been successfully synthesized and characterized. epa.gov The formation of these complexes typically involves the direct reaction of the ligand with a cobalt(II) salt, such as CoCl₂, in an appropriate solvent.

For example, the reaction of imine-pyridine-oxazoline ligands with CoCl₂ yields cobalt complexes that, upon activation, show high catalytic activity in polymerization reactions. researchgate.net Single-crystal X-ray crystallography has been instrumental in determining the geometry of these complexes. For instance, certain pyridine-oxazoline ligated cobalt complexes have been found to adopt distorted octahedron and trigonal bipyramid geometries. In some cases, ionic pairs consisting of [CoL₂]²⁺ and [CoCl₄]²⁻ have been observed, where the cationic moiety displays a distorted octahedral geometry and the anionic part is tetrahedral. epa.gov

Ligand TypeCobalt PrecursorResulting Complex GeometryReference
Pyridine-oxazolineCoCl₂Distorted octahedron, Trigonal bipyramid epa.gov
Imine-pyridine-oxazolineCoCl₂Not specified researchgate.net
Pyridine-based macrocycleCo(II) saltsDistorted octahedral/trigonal prismatic rsc.org

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The coordination chemistry of copper(II) with pyridine-oxazoline (Pyox) ligands has been investigated to explore their catalytic potential. cardiff.ac.ukresearchgate.net The synthesis of these complexes is generally straightforward, involving the reaction of the appropriate Pyox ligand with a copper(II) salt, such as [Cu(H₂O)₆][ClO₄]₂, in a solvent like acetonitrile. cardiff.ac.uk

These reactions typically yield pale blue solids of the general formula [Cu(R-Pyox)(NCMe)₂(ClO₄)₂]. cardiff.ac.uk Interestingly, the stability of the coordinated pyridine-oxazoline ligand can be a factor, as hydrolysis in the presence of water can lead to the formation of 2-pyridine carboxylate, resulting in a two-dimensional coordination polymer with copper. cardiff.ac.uk

The molecular structure of these copper complexes has been confirmed by single-crystal X-ray diffraction, revealing the coordination of the pyridine and oxazoline nitrogen atoms to the copper center. cardiff.ac.uk

Ligand (R-Pyox)Copper PrecursorResulting Complex FormulaReference
R = benzyl (B1604629) (Bn)[Cu(H₂O)₆][ClO₄]₂[Cu(Bn-Pyox)(NCMe)₂(ClO₄)₂] cardiff.ac.uk
R = phenyl (Ph)[Cu(H₂O)₆][ClO₄]₂[Cu(Ph-Pyox)(NCMe)₂(ClO₄)₂] cardiff.ac.uk
R = isopropyl (iPr)[Cu(H₂O)₆][ClO₄]₂[Cu(iPr-Pyox)(NCMe)₂(ClO₄)₂] cardiff.ac.uk

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Zinc Complexes

The coordination of pyridine-oxazoline ligands with zinc(II) has been a subject of research, particularly in the development of molecular sensors. A notable example is a Zn(II)-oxazoline/pyridine derivative complex synthesized for the recognition of amino acids. thaiscience.info In this context, ligands such as 2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine are known to be effective for complexing with various transition metals, including zinc. thaiscience.info

The synthesis of these zinc complexes often involves the reaction of a zinc salt, such as zinc acetate dihydrate, with the pyridine-oxazoline ligand. thaiscience.info Characterization of the resulting complexes reveals specific coordination geometries and spectroscopic signatures. For instance, a synthesized Zn(II)-oxazoline/pyridine derivative complex was analyzed using various techniques to confirm its structure. thaiscience.info While detailed crystallographic data for a complex with the specific "Pyridine, 4-(4,5-dihydro-2-oxazolyl)-" ligand is not extensively available in the reviewed literature, studies on similar structures provide valuable insights. For example, a dichloridobis(5-chloro-2-methyl-1,3-benzoxazole)-zinc(II) complex was found to have a distorted tetrahedral geometry, with the zinc(II) ion coordinated to two nitrogen atoms from the oxazole (B20620) rings and two chlorine atoms. semanticscholar.org Another study on zinc(II) complexes with dimethyl 2,2'-bipyridine-4,5-dicarboxylate also reported a slightly distorted tetrahedral geometry. mdpi.com

Spectroscopic studies are crucial in understanding the coordination environment of these zinc complexes. In the case of the Zn(II)-oxazoline/pyridine derivative complex, ¹H NMR and FTIR spectroscopy were employed for characterization. thaiscience.info The FTIR spectrum of the complex showed characteristic bands indicating the coordination of the ligand to the zinc center, with notable shifts in the C=N and C-O stretching frequencies. thaiscience.info

Table 1: Spectroscopic Data for a Representative Zn(II)-Oxazoline/Pyridine Derivative Complex

Spectroscopic Technique Key Observations Reference
¹H NMR Upfield shifts of pyridine ring proton signals upon complexation. thaiscience.info

The stability and coordination behavior of these zinc complexes make them suitable for applications such as chemosensors, where they can selectively bind to target analytes like amino acids, leading to a detectable spectroscopic response. thaiscience.info

Iron Complexes

Iron complexes featuring pyridine-oxazoline ligands have been synthesized and characterized, revealing interesting structural and catalytic properties. A series of iron(II) dichloride complexes with ligands such as 2-(pyridin-2-yl)-4,5-dihydrooxazole (B54324) (L1), 4-isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole (L2), and 4-(t-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (L3) have been reported. researchgate.net These complexes, along with an iron(II) acetylacetonate (B107027) complex bearing the L1 ligand, were characterized through elemental and spectroscopic analyses. researchgate.net

The synthesis of these iron complexes typically involves the reaction of an iron(II) salt with the corresponding pyridine-oxazoline ligand. researchgate.net The resulting complexes exhibit different coordination geometries depending on the stoichiometry and the nature of the ligand. For instance, in a series of cyclooctyl-fused iminopyridine iron complexes, a trisligated complex adopted an octahedral geometry, while bisligated complexes displayed a distorted trigonal bipyramidal geometry. researchgate.net Research on heteroleptic iron(II) complexes with the related 2,6-bis(oxazolin-2-yl)pyridine (PyBox) ligands also provides insights into the structural diversity of these compounds. rsc.org

The electronic and steric properties of the substituents on the oxazoline ring can significantly influence the catalytic activity of the iron complexes. researchgate.net These complexes, when activated with a co-catalyst like methylaluminoxane, have shown potential in polymerization reactions, such as the polymerization of isoprene (B109036). researchgate.net

Table 2: Coordination Geometries of Representative Iron-Pyridine-Oxazoline Type Complexes

Complex Type Ligand Type Coordination Geometry Reference
Trisligated Iron Complex Cyclooctyl-fused iminopyridine Octahedral researchgate.net
Bisligated Iron Complexes Cyclooctyl-fused iminopyridine Distorted Trigonal Bipyramidal researchgate.net

Structural Elucidation of Metal-Ligand Complexes

The precise determination of the three-dimensional structure of metal-ligand complexes is fundamental to understanding their chemical properties and reactivity. A combination of spectroscopic methods and single-crystal X-ray diffraction is typically employed for this purpose.

Spectroscopic Analysis in Coordination Chemistry

Spectroscopic techniques provide valuable information about the electronic structure and coordination environment of metal complexes. Infrared (IR) spectroscopy is particularly useful for identifying the coordination of pyridine-oxazoline ligands to a metal center. Shifts in the vibrational frequencies of the pyridine and oxazoline rings, such as the C=N and C-O stretching modes, upon complexation are indicative of ligand-metal bond formation. For example, a shift in the band at 992 cm⁻¹ in free pyridine to 1014 cm⁻¹ in a complex is a recognized indicator of coordination.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. ¹H NMR spectra can show significant shifts in the resonances of the ligand's protons upon coordination to a metal ion. thaiscience.info These shifts provide information about the changes in the electronic environment of the ligand. In some cases, the coordination of pyridine to a chromium center was monitored by the disappearance of free pyridine resonances in the ¹H NMR spectrum.

For paramagnetic complexes, such as some iron species, other techniques like Electron Paramagnetic Resonance (EPR) spectroscopy can be employed to probe the electronic structure of the metal center.

X-ray Diffraction Studies of Complex Geometries

For zinc complexes with pyridine- and oxazole-containing ligands, X-ray diffraction studies have revealed various coordination geometries. A distorted tetrahedral geometry was observed for a Zn(II) complex with a 5-chloro-2-methylbenzoxazole (B95198) ligand. semanticscholar.org Similarly, zinc(II) complexes with dimethyl 2,2'-bipyridine-4,5-dicarboxylate were also found to adopt a slightly distorted tetrahedral geometry. mdpi.com

In the case of iron complexes, X-ray crystallography has been used to characterize a variety of structures. For example, the crystal structures of iron(II) complexes with pybox ligands, [Fe(Me₂-pybox)Cl₂] and [Fe(Ph₂-pybox)Cl₂], have been determined. kaust.edu.sa The geometry around the iron(III) center in a complex derived from 4-hydroxypyridine (B47283) dicarboxylic acid was found to be a distorted pentagonal bipyramid. researchgate.net The structural analysis of a series of polynuclear iron complexes with a disubstituted pyridine ligand demonstrated the versatility of these ligands in forming complex supramolecular assemblies. nih.gov

Table 3: Representative Bond Distances from X-ray Crystallography for a Pyridine-Type Metal Complex

Bond Distance (Å) Reference
Ag-N (pyridine) 2.126(4) mdpi.com

These structural data are critical for correlating the molecular structure with the observed chemical and physical properties of the complexes, such as their catalytic activity or sensing capabilities.

Catalytic Applications in Stereoselective Organic Transformations

Asymmetric Carbon-Carbon Bond Forming Reactions

Palladium catalysts supported by 4-(4,5-dihydro-2-oxazolyl)pyridine and its derivatives have proven to be highly effective in a range of asymmetric carbon-carbon bond-forming reactions. These ligands have demonstrated remarkable ability in inducing high levels of enantioselectivity in the formation of chiral centers.

Palladium-Catalyzed Reactions

The versatility of the palladium/PyOx catalytic system is evident in its application across several mechanistically distinct transformations, including conjugate additions, cycloisomerizations, difunctionalizations of dienes, allylic alkylations, and C-H bond functionalizations.

The palladium-catalyzed asymmetric conjugate addition of arylboronic acids to β-substituted cyclic enones represents a powerful method for the construction of all-carbon quaternary stereocenters. elsevierpure.com The use of a catalyst system generated from Pd(OCOCF3)2 and a chiral pyridinooxazoline ligand, such as (S)-t-Bu-PyOx, has been shown to be particularly effective for this transformation. beilstein-journals.orgnih.gov These reactions are notable for their tolerance to air and moisture, making them operationally simple and practical. elsevierpure.comnih.gov

The reaction proceeds with high yields and excellent enantioselectivities across a range of 5-, 6-, and 7-membered cyclic enones. nih.gov Mechanistic studies, combining experimental and computational approaches, suggest that the reaction is initiated by the formation of a cationic arylpalladium(II) species. oup.com The key carbon-carbon bond-forming step is the subsequent carbopalladation of the enone's double bond. oup.com The enantioselectivity is primarily controlled by steric interactions between the bulky tert-butyl group of the ligand and the α-methylene hydrogens of the enone substrate in the transition state. oup.com The addition of water and ammonium (B1175870) hexafluorophosphate (B91526) has been found to synergistically increase the reaction rate, supporting the involvement of a cationic palladium intermediate. oup.com

Table 1: Palladium-Catalyzed Asymmetric Conjugate Addition of Phenylboronic Acid to Cyclic Enones

Enone Substrate Product Yield (%) ee (%)
3-Methyl-2-cyclopenten-1-one (R)-3-Methyl-3-phenylcyclopentan-1-one 84 91
3-Methyl-2-cyclohexen-1-one (R)-3-Methyl-3-phenylcyclohexan-1-one 85 93
3-Ethyl-2-cyclohexen-1-one (R)-3-Ethyl-3-phenylcyclohexan-1-one 96 92
3-Propyl-2-cyclohexen-1-one (R)-3-Propyl-3-phenylcyclohexan-1-one 77 92

Reaction Conditions: Phenylboronic acid, cycloalkenone, Pd(OCOCF3)2 (5 mol%), and (S)-t-BuPyOx ligand (6 mol%) in (ClCH2)2 at 60 °C for 12 h.

Palladium catalysts bearing pyridine-oxazoline ligands have been successfully employed in the chain-walking cycloisomerization of 1,n-dienes to generate five-membered rings. elsevierpure.comoup.com This methodology is particularly effective for dienes with long methylene (B1212753) chains separating the two alkene moieties, such as 1,14-dienes. elsevierpure.comoup.com The "chain-walking" mechanism involves the migration of the palladium-carbon bond along the alkyl chain through a series of β-hydride elimination and reinsertion steps, enabling the formation of carbon-carbon bonds at otherwise unreactive positions. oup.com

The use of chiral pyridine-oxazoline ligands allows for the asymmetric synthesis of cyclopentane (B165970) derivatives. elsevierpure.comoup.com The efficiency of the chain-walking process has been observed to be higher for pyridine-oxazoline palladium catalysts compared to those with symmetric bidentate nitrogen ligands like 1,10-phenanthroline. oup.com

Table 2: Asymmetric Chain-Walking Cycloisomerization of 1,n-Dienes

Diene Substrate Product Yield (%) ee (%)
1,7-diene (R = H) Methylcyclopentane derivative 78 68
1,8-diene (R = H) Methylcyclopentane derivative 70 69
1,14-diene (R = H) Methylcyclopentane derivative 76 65

Reaction Conditions: Diene substrate, [Pd(C3H5)Cl]2, ligand, AgSbF6, and 1,2-dichloroethane (B1671644) at 60 °C.

The palladium-catalyzed 1,4-difunctionalization of 1,3-dienes provides a direct route to complex skipped polyene frameworks. The use of pyridine-oxazoline (Pyrox) ligands has been instrumental in achieving site selectivity in the 1,4-difunctionalization of unsymmetrical dienes like isoprene (B109036). acs.org This three-component coupling reaction involves an alkenyl triflate, a boronic acid, and the diene. acs.org

A key challenge in the reaction with isoprene is controlling the regioselectivity of the migratory insertion into the palladium-alkenyl intermediate. The electronic asymmetry and steric properties of the Pyrox ligand play a crucial role in directing the insertion to occur at the less-substituted double bond of isoprene, leading to the desired 1,4-addition product over the 4,1-addition isomer. acs.org

Table 3: Palladium-Catalyzed 1,4-Difunctionalization of Isoprene

Alkenyl Triflates Alkenylboronic Acids Product Yield (%) Isomeric Ratio (1,4- vs 4,1-adduct)
Cyclohexenyl triflate (E)-Styrylboronic acid (E)-1-(4-(cyclohex-1-en-1-yl)-2-methylbut-2-en-1-yl)benzene 78 12.3:1
1-Cyclopentenyl triflate (E)-Styrylboronic acid (E)-1-(4-(cyclopent-1-en-1-yl)-2-methylbut-2-en-1-yl)benzene 74 14.5:1
(Z)-1-propenyl triflate (E)-Styrylboronic acid (2E,5E)-4-methyl-1-phenylhepta-2,5-diene 65 11.1:1

Reaction Conditions: Alkenyl triflate, isoprene, alkenylboronic acid, Pd2(dba)3, Pyrox ligand, and K3PO4 in 1,4-dioxane (B91453) at 80 °C.

The application of pyridinyl-oxazoline ligands in palladium-catalyzed asymmetric allylic alkylation has been explored, although detailed studies with the specific 4-(4,5-dihydro-2-oxazolyl)pyridine scaffold are less common compared to other classes of oxazoline (B21484) ligands. Research into related systems, such as 2-(hydroxymethyl)pyridinooxazoline with dendritic substituents, has shown that these ligands can induce enantioselectivity comparable to simpler ester derivatives in the alkylation of 1,3-diphenylallyl acetate (B1210297) with dimethyl malonate. nih.gov The activity of these dendritic catalysts was observed to decrease as the generation of the dendrimer increased. nih.gov Further research has investigated the remote substituent effects in pyridinyl-oxazolines for this reaction, indicating that the substitution pattern on the ligand framework is crucial for achieving high enantioselectivity.

Table 4: Palladium-Catalyzed Asymmetric Allylic Alkylation with a Dendritic Pyridinyl-Oxazoline Ligand

Ligand Generation Nucleophile Product Yield (%) ee (%)
First Dimethyl malonate (S)-dimethyl 2-(1,3-diphenylallyl)malonate 95 85
Second Dimethyl malonate (S)-dimethyl 2-(1,3-diphenylallyl)malonate 92 84
Third Dimethyl malonate (S)-dimethyl 2-(1,3-diphenylallyl)malonate 88 85

Reaction Conditions: 1,3-Diphenylallyl acetate, dimethyl malonate, [Pd(C3H5)Cl]2, ligand, and N,O-Bis(trimethylsilyl)acetamide in CH2Cl2 at room temperature.

Chiral pyridine-oxazoline ligands have been successfully utilized in palladium-catalyzed C-H functionalization cascades to synthesize valuable chiral molecules. One notable example is the reaction of N-sulfonyl benzamides with 1,3-dienes, which proceeds via a C-H functionalization followed by an intramolecular asymmetric allylation. This protocol allows for the synthesis of chiral 3,4-dihydroisoquinolones in good yields and high enantioselectivities. A key advantage of this method is the use of air as the terminal oxidant, making it an environmentally benign process. The pyridine-oxazoline ligand is crucial for both the C-H activation step and for controlling the stereochemistry of the subsequent allylation.

Table 5: Asymmetric C-H Functionalization/Allylation Cascade with a Pyridine-Oxazoline Ligand

Benzamide Substrate Diene Substrate Product Yield (%) ee (%)
N-(p-tolylsulfonyl)benzamide 1,3-Butadiene (S)-2-(p-tolylsulfonyl)-4-vinyl-3,4-dihydroisoquinolin-1(2H)-one 78 92
N-(methylsulfonyl)benzamide Isoprene (S)-4-isopropenyl-2-(methylsulfonyl)-3,4-dihydroisoquinolin-1(2H)-one 83 96
N-(phenylsulfonyl)-4-methoxybenzamide 1,3-Pentadiene (S)-6-methoxy-4-((E)-prop-1-en-1-yl)-2-(phenylsulfonyl)-3,4-dihydroisoquinolin-1(2H)-one 75 94

Reaction Conditions: Benzamide substrate, diene, Pd(OAc)2, ligand, and benzoquinone in t-AmylOH at 100 °C under air.

Enantioselective Arylfluorination

The development of catalytic methods for the enantioselective introduction of fluorine into organic molecules is of high interest, particularly for the synthesis of pharmaceuticals and agrochemicals. While pyridyl-oxazoline (PyOx) ligands are versatile in many asymmetric transformations, their specific application in enantioselective arylfluorination is an area of ongoing research. Key examples in the field of palladium-catalyzed arylfluorination have often utilized other classes of chiral ligands, such as bisoxazolines, to achieve high enantioselectivity. The unique electronic and steric properties of PyOx ligands, however, suggest their potential for future development in this important class of reactions.

Nickel-Catalyzed Reactions

Nickel-catalyzed asymmetric cross-coupling reactions are powerful tools for the construction of chiral C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. While the closely related tridentate bis(oxazolinyl)pyridine (PyBox) ligands are well-established for achieving high enantioselectivity in nickel-catalyzed Negishi reactions, the application of bidentate mono-pyridyl-oxazoline ligands is less common but demonstrates the importance of the pyridyl-oxazoline structural motif.

The "push-pull" electronic effect created by the distinct pyridine (B92270) (π-acceptor) and oxazoline (σ-donor) moieties of the PyOx ligand can facilitate both the oxidative addition and reductive elimination steps in the catalytic cycle. Research into the electronic structure of (pyrox)Ni complexes has shown that the pyridine-oxazoline ligand can be redox-active, stabilizing low-valent nickel intermediates that are crucial in cross-coupling catalytic cycles involving radical pathways. nih.gov This property is particularly relevant for the activation of alkyl electrophiles, a key step in Negishi cross-couplings. The unsymmetrical nature of the ligand provides a unique chiral pocket that can effectively differentiate between prochiral faces of the substrate, leading to the formation of enantioenriched products. nih.gov

Copper-Catalyzed Reactions

Copper complexes bearing chiral ligands are widely used to catalyze the asymmetric aziridination of olefins, providing a direct route to chiral aziridines, which are valuable synthetic intermediates. The coordination of PyOx ligands to copper(I) or copper(II) centers generates chiral Lewis acid catalysts capable of activating nitrene precursors and controlling the stereochemistry of the subsequent addition to an alkene.

Although the use of bis(oxazoline) (BOX) ligands is more prevalent in this area, studies on the coordination chemistry of copper(II) with PyOx ligands have been conducted to investigate their stability and catalytic potential. researchgate.net These studies confirm the formation of stable complexes where the PyOx ligand coordinates to the copper center in a bidentate fashion. While the primary application explored in some studies was allylic oxidation, the principles of stereocontrol are transferable to other transformations like aziridination. The chiral environment enforced by the ligand dictates the trajectory of the olefin approaching the copper-nitrene intermediate, thereby inducing enantioselectivity.

Ruthenium-Catalyzed C-H Bond Oxidation

Ruthenium-catalyzed C-H bond functionalization has become a powerful strategy for the direct installation of functional groups onto otherwise inert C-H bonds. The use of directing groups is often essential to control the regioselectivity of these transformations. The oxazoline group, including when part of a pyridyl-oxazoline scaffold, can serve as an effective directing group for the ortho-C-H activation of an attached aryl ring.

While many examples of ruthenium-catalyzed C-H functionalization involve C-C bond formation (e.g., arylation or alkenylation), the development of C-H oxidation reactions, such as hydroxylation or alkoxylation, is a significant goal. In these reactions, a ruthenium catalyst, guided by the coordinating oxazoline nitrogen, would form a ruthenacycle intermediate by activating a specific C-H bond. Subsequent reaction with an oxidant would then install the oxygen-containing functional group. While this specific application with PyOx ligands is a developing area, the foundational principle of oxazoline-directed C-H activation by ruthenium is established in the literature for other related transformations. nih.gov

Asymmetric Carbon-Heteroatom Bond Forming Reactions

The formation of asymmetric carbon-heteroatom bonds is a cornerstone of modern organic synthesis, enabling access to a wide range of chiral molecules, including alcohols, amines, and halides. Pyridyl-oxazoline ligands have demonstrated considerable utility in this field, particularly in reactions involving the enantioselective addition of heteroatomic nucleophiles to unsaturated systems.

One prominent example is the copper-catalyzed asymmetric allylic oxidation of olefins. In this transformation, a copper-PyOx complex catalyzes the reaction of an alkene with a peroxide reagent, such as tert-butyl perbenzoate, to form a chiral allylic ester. The reaction proceeds with the PyOx ligand creating a chiral environment around the copper center, which controls the facial selectivity of the attack on the double bond.

Table 1: Copper-PyOx Catalyzed Asymmetric Allylic Oxidation of Cyclohexene

Ligand (R-PyOx) Product Yield (%) Enantiomeric Excess (ee, %)
Benzyl (B1604629) (Bn) 2-Cyclohexenyl benzoate 49 50
Phenyl (Ph) 2-Cyclohexenyl benzoate 50 48
Isopropyl (iPr) 2-Cyclohexenyl benzoate 53 45

Data sourced from studies on the catalytic performance of [Cu(R-Pyox)(NCMe)₂(ClO₄)₂] complexes. researchgate.net

The results, while showing moderate enantioselectivity, confirm the capability of the copper-PyOx system to induce asymmetry in carbon-heteroatom bond formation. researchgate.net The modularity of the PyOx ligand, allowing for facile tuning of the steric and electronic properties of the oxazoline substituent (e.g., benzyl, phenyl, isopropyl), provides a clear pathway for optimizing catalyst performance for this and other asymmetric carbon-heteroatom bond-forming reactions. researchgate.net

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of catalysis is crucial for optimizing reaction conditions and designing more efficient ligands. Studies on reactions involving pyridine-oxazoline ligands have provided significant insights into the catalytic cycle.

The direct observation of transient species in a catalytic cycle is a challenging but vital endeavor. In the context of a palladium-catalyzed conjugate addition of arylboronic acids to enones using a PyOx-type ligand, researchers have successfully employed desorption electrospray ionization coupled to mass spectrometry (DESI-MS). This technique allowed for the real-time identification of key catalytic intermediates. The findings provided direct evidence for a cycle proceeding through the formation of an arylpalladium(II) cation, which then forms an arylpalladium-enone complex before the final C-C bond formation occurs. acs.org Such studies confirm the roles of proposed intermediates, like the alkylpalladium(II) species in aza-Wacker reactions, and help elucidate the resting state of the catalyst in solution.

The electronic and steric properties of the pyridine-oxazoline ligand are paramount in dictating the outcome of a catalytic reaction. The pyridine nitrogen, for instance, plays a crucial electronic role. Density functional theory (DFT) calculations have shown that the pyridine moiety is essential for the hydrolysis of imines in certain palladium-catalyzed reactions, as its coordination to the metal center increases the electrophilicity of the C=N bond.

Furthermore, the PyOx ligand itself can be redox-active, participating directly in the electronic stabilization of the metal center. Studies on nickel complexes have shown that the PyOx ligand can adopt a ligand-centered radical configuration to stabilize electron-rich Ni(II)-alkyl and -aryl complexes. This redox activity demonstrates that the ligand is not merely a passive scaffold but an active electronic participant in the catalytic cycle. Steric factors, such as the size of the substituent on the oxazoline ring (e.g., isopropyl vs. tert-butyl), also exert a profound influence by modulating the coordination environment of the metal, thereby controlling substrate approach and influencing the stereoselectivity of the transformation. acs.org

Kinetic and Thermodynamic Aspects of Stereoselective Processes

In the realm of stereoselective organic transformations catalyzed by complexes of Pyridine, 4-(4,5-dihydro-2-oxazolyl)- and its derivatives, a deep understanding of the kinetic and thermodynamic parameters is crucial for optimizing reaction conditions and enhancing enantioselectivity. While comprehensive studies detailing these aspects for the specific, unsubstituted title compound are not extensively documented in publicly available literature, valuable insights can be drawn from mechanistic investigations of closely related and structurally analogous pyridine-oxazoline (PyOx) and pyridine-N-oxide-oxazoline catalyst systems. These studies underscore the delicate balance between kinetic and thermodynamic control that governs the stereochemical outcome of a reaction.

Research into the catalytic behavior of these chiral ligands often involves determining the rate-determining step (RDS) and the energy profiles of competing diastereomeric transition states. These investigations provide a quantitative basis for the observed enantioselectivity.

A notable example can be found in the acylative dynamic kinetic resolution (DKR) reactions catalyzed by chiral 4-aryl-pyridine-N-oxide (ArPNO) systems, which are structural analogs of the title compound. acs.org Mechanistic studies, including Density Functional Theory (DFT) calculations, have been instrumental in elucidating the reaction pathways. In a representative DKR process, the reaction rate was found to have a first-order dependence on the concentrations of the substrate, acylating agent, and the catalyst. This indicates that all three components are involved in the rate-determining step of the catalytic cycle. acs.org

DFT calculations for a reaction catalyzed by a chiral ArPNO catalyst revealed that the nucleophilic substitution of a hemiaminal intermediate with the O-acylated pyridinium (B92312) cation is the rate-determining step. acs.org The calculated energy barrier for this step was found to be significantly higher than for other steps in the catalytic cycle.

The stereoselectivity of the reaction is determined by the difference in the activation energies (ΔΔG‡) of the competing transition states leading to the (R) and (S) products. A larger energy difference results in higher enantiomeric excess (ee). For the ArPNO-catalyzed DKR, the relative free energy of the transition state leading to the major enantiomer was found to be lower than that leading to the minor enantiomer, thus explaining the observed stereochemical preference. acs.org

Transition StateRelative Free Energy (kcal/mol)Corresponding Step
TS12.6Formation of O-acylated pyridinium cation
TS23.7Nucleophilic substitution (Rate-Determining Step)

This interactive table presents calculated relative free energy values for key transition states in a DKR reaction catalyzed by a 4-aryl-pyridine-N-oxide, a structural analog of Pyridine, 4-(4,5-dihydro-2-oxazolyl)-. Data sourced from mechanistic studies. acs.org

Supramolecular Chemistry and Material Science Applications

Design and Synthesis of Metallo-Supramolecular Polymers

Metallo-supramolecular polymers are a class of polymers where monomeric units are linked by non-covalent metal-ligand coordination bonds. This approach allows for the creation of materials with dynamic and reversible properties. The pyridine-oxazoline moiety is a key building block in the design of these advanced polymers.

The 2,6-bis(oxazolin-2-yl)pyridine, commonly known as the Pybox ligand, is a prominent example of a building block that incorporates the pyridine-oxazoline framework. nih.gov These C2-symmetric ligands are widely used due to their strong and well-defined coordination behavior with various metal ions. When incorporated into monomer units, they can be polymerized to form larger polymer scaffolds. nih.govnih.gov

The synthesis of these building blocks typically involves the condensation of pyridine-2,6-dicarboxylic acid derivatives with chiral amino alcohols, yielding the characteristic bis(oxazoline) structure. These monomers serve as the foundational components for creating complex polymer architectures through subsequent polymerization or self-assembly processes. The modular nature of their synthesis allows for fine-tuning of the ligand's steric and electronic properties, which in turn influences the characteristics of the resulting polymer.

Table 1: Examples of Pyridine-Oxazoline Based Ligands

Ligand Name Abbreviation Structure Key Features
2-(1,3-oxazolin-2-yl)pyridine Py-ox A single oxazoline (B21484) ring attached to a pyridine (B92270) ring. Bidentate ligand. nih.gov
2,6-bis(1,3-oxazolin-2-yl)pyridine Py-box Two oxazoline rings symmetrically attached to a pyridine ring. Tridentate ligand, widely used in catalysis and polymer synthesis. nih.gov

The formation of metallo-supramolecular polymers from pyridine-oxazoline building blocks is driven by a spontaneous self-assembly process upon the introduction of metal ions. The nitrogen atoms of the pyridine and oxazoline groups act as donor sites, coordinating with metal centers to form stable complexes. This coordination is the key non-covalent interaction that links the monomer units into long polymer chains. rsc.org

Table 2: Metal Ion Coordination in Supramolecular Assembly

Metal Ion Typical Coordination Geometry Resulting Supramolecular Structure
Iron(II) (Fe²⁺) Octahedral Can form [Fe(L)₂]²⁺ type complexes, leading to linear or network polymers. otago.ac.nzsemanticscholar.org
Ruthenium(II) (Ru²⁺) Octahedral Used to create stable metallo-polymers with specific electronic properties. frontiersin.org
Silver(I) (Ag⁺) Linear, Trigonal, Tetrahedral Can lead to discrete complexes or coordination polymers depending on conditions. otago.ac.nzsemanticscholar.org

Functional Materials Derived from Pyridine-Oxazoline Components

The integration of pyridine-oxazoline units into polymer systems extends beyond metallo-supramolecular chemistry. These functional groups can be incorporated into other classes of polymers to impart specific properties, leading to the development of novel functional materials.

Poly(2-oxazoline)s (POx) are a versatile class of polymers known for their biocompatibility and tunable properties. mdpi.comnih.gov The pyridine-oxazoline moiety can be incorporated into the POx structure to create functional materials. This can be achieved by using a 2-oxazoline monomer that has a pyridine group attached to its side chain.

Through the cationic ring-opening polymerization of such functionalized monomers, polymers with pendant pyridine-oxazoline side chains can be synthesized. rsc.orgresearchgate.net These side chains can then serve as coordination sites for metal ions, allowing for the creation of metal-containing hydrogels or other functional materials. This approach combines the desirable properties of the POx backbone, such as water solubility and biocompatibility, with the coordination capabilities of the pyridine-oxazoline unit.

The incorporation of pyridine-oxazoline ligands into metallo-supramolecular assemblies can give rise to interesting optoelectronic properties. The coordination of these ligands to transition metal centers, particularly those like ruthenium(II), can lead to the formation of complexes with strong absorption bands in the visible spectrum. frontiersin.org

These absorptions often arise from metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered orbital to a ligand-centered orbital. The energy of this transition, and thus the color of the complex, can be tuned by modifying the structure of the pyridine-oxazoline ligand or the nature of the metal ion. This property is foundational for developing materials for applications such as light-emitting devices, sensors, and photovoltaics. Research into related metallo-polymers has shown that the formation of donor-acceptor structures and coordination with metal ions can narrow the energy gap of the material, enhancing its electronic properties. frontiersin.org

Table 3: Chemical Compounds Mentioned

Compound Name CAS Number Molecular Formula
Pyridine, 4-(4,5-dihydro-2-oxazolyl)- 54120-68-2 C₈H₈N₂O
2-(1,3-oxazolin-2-yl)pyridine 119165-69-4 C₈H₈N₂O
2,6-bis(1,3-oxazolin-2-yl)pyridine 123603-34-1 C₁₁H₁₁N₃O₂
Iron(II) ion 15438-31-0 Fe²⁺
Ruthenium(II) ion 22541-69-7 Ru²⁺
Silver(I) ion 14701-21-4 Ag⁺

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Ligand Properties and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. mdpi.com It is widely employed to calculate molecular properties and predict the reactivity of ligands such as Pyridine (B92270), 4-(4,5-dihydro-2-oxazolyl)-. mdpi.comdoaj.org These calculations provide valuable data on the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding how the ligand will interact with a metal center and substrates. researchgate.netmdpi.com

Key properties calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial indicator of chemical reactivity. electrochemsci.org A smaller energy gap generally implies higher reactivity. doaj.org

Other important reactivity descriptors derived from DFT calculations include electronegativity (χ), chemical hardness (η), and softness (σ). electrochemsci.org Electronegativity indicates the ability of a molecule to attract electrons, while chemical hardness represents the resistance to change in its electron distribution. electrochemsci.org These parameters help in rationalizing the ligand's behavior in a catalytic system.

Table 1: Quantum Chemical Parameters Calculated via DFT for Pyridine-based Ligands Note: The following data are representative examples based on DFT studies of related pyridine derivatives to illustrate the typical values and their interpretation.

ParameterSymbolTypical Value Range (a.u.)Interpretation
Highest Occupied Molecular Orbital EnergyEHOMO-0.2 to -0.3Indicates electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.05 to -0.15Indicates electron-accepting ability
Energy GapΔE0.1 to 0.2Correlates with chemical reactivity
Electronegativityχ0.1 to 0.2Measures the ability to attract electrons electrochemsci.org
Global Hardnessη0.05 to 0.1Indicates resistance to electronic change electrochemsci.org
Global Softnessσ10.0 to 20.0Inverse of hardness; relates to polarizability

Computational Analysis of Catalytic Mechanisms

Computational studies are instrumental in elucidating the step-by-step mechanisms of catalytic reactions involving PyOx ligands. For instance, in the asymmetric palladium-catalyzed conjugate addition of arylboronic acids to enone substrates, computational analysis has shed light on the catalytic cycle. researchgate.net

These investigations suggest that the reaction typically proceeds through the formation of a cationic arylpalladium(II) species. researchgate.net The PyOx ligand coordinates to the palladium center, and subsequent carbopalladation of the enone olefin forms the critical carbon-carbon bond. researchgate.net Stoichiometric and catalytic studies, supported by computations, have shown that a monomeric arylpalladium-ligand complex is the active species in the step that determines the product's stereochemistry. researchgate.net Furthermore, computational models can corroborate experimental findings, such as the synergistic effect of additives like water and ammonium (B1175870) hexafluorophosphate (B91526), which promote the formation of the key cationic palladium species. researchgate.net

Stereochemical Models and Prediction of Enantioselectivity

A primary application of PyOx ligands is in asymmetric catalysis, where creating a chiral environment is essential for achieving high enantioselectivity. Computational modeling is a key tool for understanding the origins of this selectivity. By constructing theoretical models of the reaction's transition states, researchers can predict which stereoisomeric product will be favored.

These stereochemical models analyze the non-covalent interactions between the chiral ligand-metal complex and the substrate in the selectivity-determining step. The geometry of the N-acyl pyridinium (B92312) intermediate, for example, can be modeled to understand how bulky groups on the ligand create a "chirotopic environment". nih.gov In the case of PyOx ligands, the substituents on the oxazoline (B21484) ring sterically block one face of the catalytic center, forcing the substrate to approach from a specific direction.

Calculations of the activation energies for the pathways leading to the different enantiomers allow for a quantitative prediction of enantiomeric excess (ee). The model that accurately predicts the experimentally observed high enantioselectivity (often greater than 92% ee) is considered a reliable representation of the stereochemical course of the reaction. researchgate.net

Analysis of Electronic Asymmetry and Steric Properties

The success of PyOx ligands in catalysis is often attributed to a combination of their unique electronic and steric properties. researchgate.net The ligand is inherently electronically asymmetric, comprising an electron-deficient pyridine ring and an electron-donating oxazoline ring. This electronic push-pull character influences the reactivity of the metal center to which it is coordinated.

Mechanistic studies on reactions like the palladium-catalyzed 1,4-difunctionalization of isoprene (B109036) suggest that the control over migratory insertion is a direct result of the ligand's electronic asymmetry and steric profile. researchgate.net The steric bulk of the substituent on the chiral carbon of the oxazoline ring (e.g., a tert-butyl or phenyl group) plays a crucial role in dictating the facial selectivity of substrate coordination and subsequent bond-forming steps. Computational analysis allows for the separate evaluation of these steric and electronic contributions, providing a detailed picture of how the ligand architecture governs catalytic efficiency and selectivity. researchgate.net

Emerging Research Directions and Future Prospects

Development of Novel Pyridine-Oxazoline Architectures

A primary focus of current research is the rational design and synthesis of new PyOx ligand architectures to improve catalytic activity and selectivity. Scientists are moving beyond simple structures to create more complex and tailored molecules.

One approach involves introducing specific substituents to influence the electronic and steric properties of the ligand. For instance, new chiral pyridine-containing oxazoline (B21484) derivatives featuring fluorine and perfluoromethyl groups have been synthesized and characterized. nih.gov The introduction of these electron-withdrawing groups can significantly affect the mechanism of complex formation and the subsequent catalytic performance. nih.gov

Another innovative direction is the incorporation of PyOx units into polymeric structures. A novel optically active helical polymer containing a pyridine-oxazoline moiety has been designed and synthesized. nih.govresearchgate.net This macromolecular architecture aims to study the effect of the polymer chain's conformation on the catalytic properties of the embedded PyOx unit. nih.gov Research has shown that such polymer-supported ligands can be employed in various metal-catalyzed asymmetric reactions, offering the significant advantage of being easily recoverable and recyclable. diva-portal.org The development of efficient and reliable flow-chemistry routes for the synthesis of PyOx ligands is also accelerating the creation of diverse ligand libraries for screening and optimization. rsc.org

Novel ArchitectureKey FeaturesInvestigated ApplicationReference
Fluorinated Pyridine-OxazolinesContains fluorine and perfluoromethyl groups to modify electronic properties.Asymmetric Catalysis nih.gov
Helical PyOx-Containing PolymerPyOx moiety integrated into an optically active helical polymer backbone.Asymmetric Diels-Alder Reaction nih.govresearchgate.net
Polystyrene-Supported PyOxPyOx ligand connected to a polystyrene resin via a triazole linker.Recyclable Asymmetric Catalysis diva-portal.org

Expansion of Catalytic Scope to New Transformations

While PyOx ligands are well-established in certain asymmetric reactions, a major thrust of emerging research is to apply them to a broader range of challenging chemical transformations. Their versatility allows them to form active complexes with a wide array of metals, enabling the fine-tuning of catalytic systems for new reactions. diva-portal.org

Researchers have successfully employed copper(II) complexes of novel PyOx-containing helical polymers to catalyze the homogeneous Diels-Alder reaction between alkenoyl pyridine (B92270) N-oxides and cyclopentadiene. nih.gov These polymeric catalysts exhibited remarkably enhanced enantioselectivity and reaction rates compared to their non-helical polymer counterparts. nih.gov

The application of PyOx ligands has also been crucial in developing site-selective reactions. For example, they have been instrumental in achieving good site selectivity in the palladium-catalyzed 1,4-difunctionalization of isoprene (B109036). Mechanistic studies suggest that the unique electronic asymmetry and steric properties of the PyOx ligand are key to controlling the migratory insertion of isoprene into the palladium-alkenyl bond, a traditionally difficult-to-control step. Furthermore, computational models have been successfully applied to understand and predict the outcomes of reactions like the site-selective redox-relay Heck reaction and the enantioselective Carroll rearrangement using PyOx ligands. researchgate.net

Catalytic TransformationMetalLigand TypeKey FindingReference
Asymmetric Diels-Alder ReactionCopper(II)Helical PyOx-PolymerEnhanced enantioselectivity and reaction rate. nih.govresearchgate.net
Redox-Relay Heck ReactionPalladium(II)Pyridine-OxazolineSite-selectivity modeled with computational parameters. researchgate.net
Carroll RearrangementPalladium(II)Pyridine-OxazolineEnantioselectivity modeled with computational parameters. researchgate.net
1,4-Difunctionalization of IsoprenePalladium(II)Pyridine-OxazolineLigand's electronic asymmetry and sterics control site selectivity. researchgate.net

Integration into Advanced Materials and Nanosystems

The integration of Pyridine, 4-(4,5-dihydro-2-oxazolyl)- and its derivatives into advanced materials is a promising avenue for creating functional systems with unique properties. A key advantage of this approach is the development of soluble or insoluble polymer-supported chiral catalysts, which combine the high efficiency of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. researchgate.net

Researchers have successfully attached pyridine bis(oxazoline) ligands to polystyrene resins. diva-portal.org These polymer-bound ligands, when complexed with various metals, have demonstrated good yields and enantioselectivities in different asymmetric reactions and could be efficiently recycled multiple times. diva-portal.org

Another strategy involves creating novel polymers where the PyOx unit is an integral part of the main chain. The synthesis of an optically active helical polymer containing a pyridine-oxazoline unit is a prime example. nih.gov In this case, the polymer backbone itself contributes to the chiral environment, influencing the catalytic performance of the metal complex. nih.gov Such materials bridge the gap between molecular catalysts and functional materials, opening doors for applications in areas like chiral sensing and separation.

Computational Design and Predictive Modeling for Enhanced Performance

Computational chemistry is becoming an indispensable tool in the field of PyOx ligand research, enabling the rational design of new catalysts and the prediction of their performance. Theoretical calculations, such as those using density functional theory (DFT), are employed to perform conformational analysis of new ligand structures. nih.gov This allows researchers to understand how substituents on the oxazoline or pyridine rings influence the ligand's three-dimensional shape and its coordination with metal centers. nih.gov

More advanced studies focus on developing comprehensive sets of computational parameters to create quantitative models that relate ligand structure to catalytic outcomes. researchgate.net By calculating features like metal charges, steric descriptors, and torsion angles for a library of PyOx-metal complexes, researchers can build validated models that predict both site-selectivity and enantioselectivity for specific reactions. researchgate.net These ground-state calculations of the metal complexes have been found to be more advantageous for predictive modeling than using parameters from the free ligand alone. researchgate.net This predictive power accelerates the discovery of optimal ligands, reducing the need for extensive experimental screening and facilitating a more targeted approach to catalyst development.

Q & A

Basic: What synthetic methodologies are recommended for preparing Pyridine, 4-(4,5-dihydro-2-oxazolyl)- with high enantiomeric purity?

Methodological Answer:
The compound is synthesized via asymmetric oxazoline formation. Key steps include:

  • Using chiral tert-butyl groups to induce stereoselectivity during cyclization of ethanolamine derivatives.
  • Employing enantiomerically pure precursors (e.g., (4R)-4-tert-butyl-4,5-dihydro-2-oxazolyl) to ensure >98% enantiomeric excess (ee) .
  • Collaborating with specialized suppliers (e.g., Daicel) for chiral auxiliary reagents to achieve high stereochemical fidelity .

Basic: What storage conditions are critical for maintaining the compound’s stability?

Methodological Answer:

  • Moisture Sensitivity: Store under inert gas (argon/nitrogen) in sealed, desiccated containers to prevent hydrolysis of the oxazoline ring .
  • Temperature: Maintain at 2–8°C for long-term stability, as elevated temperatures accelerate racemization .
  • Handling: Use gloveboxes or Schlenk lines for moisture-sensitive reactions .

Advanced: How does the enantiomeric configuration (R vs. S) of the ligand impact catalytic activity in asymmetric synthesis?

Methodological Answer:

  • Steric Effects: The (4R)-tert-butyl group creates a chiral pocket that directs substrate orientation in metal complexes (e.g., Ni or Cu), enhancing enantioselectivity in C–C bond formations .
  • Data Comparison: Catalytic trials show (4R)-enantiomers yield up to 99% ee in cyclopropanations, while (4S)-forms exhibit lower selectivity (≤85% ee) due to mismatched steric interactions .
  • Validation: Cross-reference catalytic outcomes with X-ray crystallography or circular dichroism to confirm configuration-activity relationships .

Advanced: How can researchers resolve batch-to-batch variability in catalytic performance?

Methodological Answer:

  • Purity Analysis: Use HPLC with chiral columns to quantify ee and detect impurities (e.g., hydrolyzed oxazoline byproducts) .
  • Metal Screening: Test ligand batches with different metal salts (e.g., Cu(OTf)₂ vs. NiCl₂) to identify compatibility issues affecting turnover .
  • Batch Documentation: Track synthetic parameters (e.g., reaction time, temperature) and correlate with catalytic efficiency to refine protocols .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies oxazoline ring integrity (δ 4.5–5.5 ppm for dihydro protons) and tert-butyl group signals (δ 1.2–1.4 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₃H₁₅F₃N₂O, MW 272.26) and detects degradation products .
  • X-ray Diffraction: Resolve ambiguous stereochemistry by single-crystal X-ray analysis .

Advanced: What optimization strategies improve ligand performance in metal-catalyzed reactions?

Methodological Answer:

  • Solvent Effects: Polar aprotic solvents (e.g., DCM) enhance ligand-metal coordination vs. nonpolar solvents, which reduce reactivity .
  • Additive Screening: Introduce silver salts (AgOTf) to scavenge halides, improving catalytic turnover in cross-couplings .
  • Substrate Scope Testing: Systematically vary substrates (e.g., aryl halides vs. alkenes) to map ligand limitations and refine reaction conditions .

Basic: What purification methods effectively isolate Pyridine, 4-(4,5-dihydro-2-oxazolyl)-?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (hexane/EtOAc) to separate oxazoline products from unreacted pyridine precursors .
  • Recrystallization: Employ tert-butyl methyl ether (MTBE) to isolate high-purity crystals (≥98%) .
  • Quality Control: Validate purity via melting point analysis and TLC (Rf ~0.4 in 7:3 hexane/EtOAc) .

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